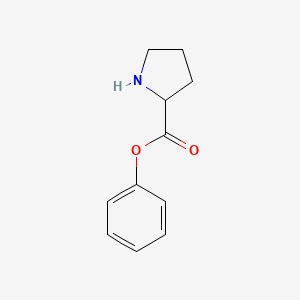
Phenyl pyrrolidine-2-carboxylate
Cat. No. B8553116
M. Wt: 191.23 g/mol
InChI Key: QBVBNTIODVFFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09393306B2
Procedure details


Compound 22 (500 mg, 1.71 mmol) was dissolved in dry DCM (6 mL). Trifluoroacetic acid (0.66 mL, 8.58 mmol) was then added to the solution at 0° C. and stirred under nitrogen for 1 h. The reaction mixture was then concentrated under vacuum and used directly in the next step without further purification.
Name
Compound 22
Quantity
500 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]1(C(OC(C)(C)C)=O)[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7].FC(F)(F)C(O)=O>C(Cl)Cl>[NH:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7]
|
Inputs


Step One
|
Name
|
Compound 22
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(C(CCC1)C(=O)OC1=CC=CC=C1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used directly in the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C(CCC1)C(=O)OC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
